Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 941888-41-1
VCID: VC6335526
InChI: InChI=1S/C20H19NO4S2/c1-13-4-8-15(9-5-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-10-6-14(2)7-11-16/h4-12,21H,1-3H3
SMILES: CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C)C(=O)OC
Molecular Formula: C20H19NO4S2
Molecular Weight: 401.5

Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

CAS No.: 941888-41-1

Cat. No.: VC6335526

Molecular Formula: C20H19NO4S2

Molecular Weight: 401.5

* For research use only. Not for human or veterinary use.

Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate - 941888-41-1

Specification

CAS No. 941888-41-1
Molecular Formula C20H19NO4S2
Molecular Weight 401.5
IUPAC Name methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C20H19NO4S2/c1-13-4-8-15(9-5-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-10-6-14(2)7-11-16/h4-12,21H,1-3H3
Standard InChI Key ZAZCXFVNVUGBFZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C)C(=O)OC

Introduction

Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, which is a five-membered ring containing sulfur. This compound is of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities.

Structural Features

The compound includes a thiophene ring substituted with both a sulfamoyl group and an aromatic ring. The presence of multiple aromatic rings contributes to its stability and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The molecular formula and weight of this compound are not explicitly mentioned in the available literature, but similar compounds typically have molecular weights around 300-320 g/mol.

Synthesis

The synthesis of methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves several key steps, including the formation of the thiophene ring and the introduction of the sulfamoyl group. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Common solvents for these reactions include dichloromethane or dimethylformamide, while bases such as triethylamine may be employed to facilitate the reaction.

Biological Activities

Thiophene derivatives, including those with sulfamoyl groups, are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific biological activities of methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate would depend on its interaction with biological targets, which could involve enzyme inhibition or receptor binding.

Applications

This compound can be used as a building block in the synthesis of more complex molecules due to its unique structural features. Its applications span various fields, including pharmaceuticals and materials science.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylateFeatures a dimethylphenyl groupEnhanced solubility due to additional methyl groups
Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylateContains a chlorophenyl groupDifferent substitution pattern affects reactivity
Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylateFeatures two 4-methylphenyl groupsPotential for increased biological activity due to aromatic ring interactions

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